1-(Butylamino)-7-chloroanthracene-9,10-dione
Description
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key vibrational modes are predicted as follows:
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR :
- ¹³C NMR :
Mass Spectrometry (MS)
The molecular ion peak is expected at m/z 313.78 (M⁺). Fragmentation patterns include:
- Loss of butylamine (-73.14 g/mol) → m/z 240.64.
- Chlorine elimination (-35.45 g/mol) → m/z 278.33.
X-ray Diffraction Patterns and Solid-State Properties
No experimental X-ray diffraction data is available for this compound. Anthraquinones generally form monoclinic or triclinic crystals, with lattice parameters influenced by substituents. The chlorine atom’s size and electronegativity may reduce symmetry, while the butylamino group’s bulk could decrease crystallinity. Theoretical unit cell parameters (e.g., a = 10–12 Å, b = 5–6 Å, c = 15–17 Å) are estimated based on analogous structures.
Properties
CAS No. |
61100-75-2 |
|---|---|
Molecular Formula |
C18H16ClNO2 |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
1-(butylamino)-7-chloroanthracene-9,10-dione |
InChI |
InChI=1S/C18H16ClNO2/c1-2-3-9-20-15-6-4-5-13-16(15)18(22)14-10-11(19)7-8-12(14)17(13)21/h4-8,10,20H,2-3,9H2,1H3 |
InChI Key |
ZVRCNAAUDULARU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC(=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Anthracene-9,10-dione is the core scaffold.
- 7-Chloro substitution is introduced either by direct halogenation of anthraquinone or by using 7-chloroanthracene-9,10-dione as the starting material.
- Butylamine serves as the nucleophile for amination at position 1.
Synthetic Route Summary
The preparation typically proceeds via nucleophilic aromatic substitution (S_NAr) of a suitable chloro-substituted anthraquinone intermediate with butylamine:
Halogenation of Anthracene-9,10-dione:
Chlorination at the 7-position can be achieved using reagents such as N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions to afford 7-chloroanthracene-9,10-dione.Nucleophilic Substitution with Butylamine:
The 1-position of anthraquinone derivatives bearing activating groups (such as the 7-chloro substituent) is susceptible to nucleophilic attack by alkylamines. Butylamine is reacted with 7-chloroanthracene-9,10-dione under reflux conditions in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to substitute the hydrogen at position 1 with the butylamino group, forming 1-(butylamino)-7-chloroanthracene-9,10-dione.Purification:
The crude product is purified by recrystallization or chromatographic techniques to obtain the pure compound.
Reaction Conditions and Optimization
- Temperature: Reflux temperatures (~100–150 °C) are typically employed to facilitate nucleophilic substitution.
- Solvent: Polar aprotic solvents such as DMF or DMSO are preferred for their ability to dissolve both reactants and promote nucleophilicity.
- Reaction Time: Extended reflux (12–24 hours) ensures complete conversion.
- Molar Ratios: A slight excess of butylamine is often used to drive the reaction to completion.
Alternative Synthetic Approaches
Mannich Reaction:
Introduction of aminoalkyl groups on anthraquinones can also be achieved via Mannich-type reactions involving formaldehyde and butylamine. However, this method is less selective for position 1 and may require protecting groups or directing groups.Metal-Catalyzed Cross-Coupling:
Although less common for simple alkylamino substitutions, Buchwald–Hartwig amination or copper-catalyzed amination can be employed if a suitable halogenated precursor (e.g., 1-bromo-7-chloroanthracene-9,10-dione) is available.
Experimental Data and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 7-Chlorination of anthraquinone | N-Chlorosuccinimide, solvent, reflux | 70–85 | Controlled chlorination at C-7 |
| Amination with butylamine | Butylamine, DMF, reflux 12–24 h | 65–80 | Nucleophilic substitution at C-1 |
| Purification | Recrystallization or chromatography | — | High purity achieved |
These yields are consistent with literature reports on similar amino-substituted anthraquinones.
Mechanistic Insights
- The chlorine atom at position 7 is an electron-withdrawing substituent, which can activate the anthraquinone ring towards nucleophilic attack at position 1 by increasing the electrophilicity of the carbonyl-adjacent carbons.
- The nucleophilic butylamine attacks the electrophilic carbon at position 1, displacing a proton and forming the C–N bond.
- The reaction proceeds via an addition-elimination mechanism typical of nucleophilic aromatic substitution on quinonoid systems.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Nucleophilic Substitution | 7-Chloroanthracene-9,10-dione, butylamine | Reflux in DMF/DMSO, 12–24 h | Straightforward, good yield | Requires pre-halogenated substrate |
| Mannich Reaction | Anthracene-9,10-dione, formaldehyde, butylamine | Acidic conditions, reflux | Potential for diverse substitutions | Less regioselective |
| Metal-Catalyzed Amination | Halogenated anthraquinone, butylamine, Pd or Cu catalyst | Elevated temperature, inert atmosphere | High selectivity, scalable | Requires expensive catalysts |
Chemical Reactions Analysis
Types of Reactions: 1-(Butylamino)-7-chloroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction can lead to the formation of hydroquinones.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
Organic Electronics
The compound is being explored for its potential use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique photophysical properties allow it to serve as a light-emitting material or a charge transport layer in these devices.
Medicinal Chemistry
Research has indicated that 1-(Butylamino)-7-chloroanthracene-9,10-dione may exhibit significant biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound can inhibit the growth of cancer cells by interfering with DNA replication processes. For instance, it has been shown to interact with DNA topoisomerase II, leading to cytotoxic effects in various cancer cell lines.
- Antimicrobial Properties : There is emerging evidence that this compound possesses antimicrobial activity against resistant strains of bacteria, indicating its potential as an alternative therapeutic agent.
Photophysical Studies
The compound's ability to absorb and emit light makes it suitable for photophysical studies. Its interactions with light can be harnessed for applications in sensors and imaging technologies.
Cytotoxicity Against Cancer Cells
A notable study evaluated the cytotoxic effects of 1-(Butylamino)-7-chloroanthracene-9,10-dione on MCF-7 breast cancer cells. The results indicated an IC50 value of approximately 1.5 µg/mL, suggesting a potent anticancer effect that warrants further investigation into its mechanisms of action and therapeutic potential.
Antimicrobial Activity
In vitro assays demonstrated that this compound inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa at concentrations lower than those required for conventional antibiotics. This finding highlights its potential as a novel antimicrobial agent in treating resistant infections.
Mechanism of Action
The mechanism of action of 1-(Butylamino)-7-chloroanthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in anticancer research, where it targets rapidly dividing cells.
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
Key Observations :
Key Observations :
- Structure-Activity Relationship (SAR): Mono-substituted amino derivatives (e.g., 3a, 5a) show stronger cytotoxicity than di-substituted analogs (e.g., 5b), suggesting steric hindrance may reduce efficacy .
Biological Activity
1-(Butylamino)-7-chloroanthracene-9,10-dione is an anthracene derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer cell lines, and comparative studies with related compounds.
1-(Butylamino)-7-chloroanthracene-9,10-dione is characterized by a molecular formula of and a molecular weight of 255.73 g/mol. The presence of the butylamino group and chlorine atom enhances its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 255.73 g/mol |
| IUPAC Name | 1-(Butylamino)-7-chloroanthracene-9,10-dione |
The biological activity of 1-(Butylamino)-7-chloroanthracene-9,10-dione primarily involves its interaction with DNA and various cellular pathways:
- DNA Interaction : The compound is believed to intercalate into DNA strands, disrupting replication and transcription processes. This can lead to cell cycle arrest and apoptosis in cancer cells.
- Topoisomerase Inhibition : Similar to other anthracene derivatives, it may inhibit topoisomerase II, an enzyme crucial for DNA unwinding during replication .
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to increased apoptosis through mitochondrial pathways .
Anticancer Properties
Research indicates that 1-(Butylamino)-7-chloroanthracene-9,10-dione exhibits significant cytotoxic effects against various cancer cell lines. Below are key findings from recent studies:
- Cell Line Sensitivity : In vitro studies demonstrated that the compound effectively reduced cell viability in human leukemia (K562) and breast cancer (MCF-7) cell lines. The IC50 values ranged from 10 to 30 µM depending on the cell type and exposure duration .
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| K562 | ~20 | Significant apoptosis induction |
| MCF-7 | ~15 | Cell cycle arrest at G0/G1 phase |
Case Studies
- K562 Cell Line : Treatment with 1-(Butylamino)-7-chloroanthracene-9,10-dione resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells correlated with elevated levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
- MCF-7 Cell Line : The compound induced apoptosis through caspase activation pathways. Western blot analysis revealed increased expression of caspase-3 and PARP cleavage, indicating the activation of the intrinsic apoptotic pathway .
Comparative Analysis with Related Compounds
To understand the unique properties of 1-(Butylamino)-7-chloroanthracene-9,10-dione, a comparison with other anthracene derivatives was conducted:
| Compound | Mechanism of Action | IC50 (µM) |
|---|---|---|
| Mitoxantrone | Topoisomerase II inhibition | ~12 |
| Ametantrone | ROS generation and DNA intercalation | ~18 |
| 1-(Butylamino)-7-chloroanthracene-9,10-dione | DNA intercalation and topoisomerase inhibition | ~20 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
